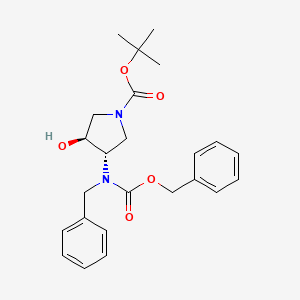

(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

CAS No.: 708273-38-5

Cat. No.: VC2689434

Molecular Formula: C24H30N2O5

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 708273-38-5 |

|---|---|

| Molecular Formula | C24H30N2O5 |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | tert-butyl (3S,4S)-3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C24H30N2O5/c1-24(2,3)31-22(28)25-15-20(21(27)16-25)26(14-18-10-6-4-7-11-18)23(29)30-17-19-12-8-5-9-13-19/h4-13,20-21,27H,14-17H2,1-3H3/t20-,21-/m0/s1 |

| Standard InChI Key | SBNLGJLMZOOKSR-SFTDATJTSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Introduction

| Identifier Type | Value |

|---|---|

| CAS Number | 708273-38-5 |

| PubChem Compound ID | 59556093 |

| Molecular Formula | C₂₄H₃₀N₂O₅ |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | tert-butyl (3S,4S)-3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C24H30N2O5/c1-24(2,3)31-22(28)25-15-20(21(27)16-25)26(14-18-10-6-4-7-11-18)23(29)30-17-19-12-8-5-9-13-19/h4-13,20-21,27H,14-17H2,1-3H3/t20-,21-/m0/s1 |

| Standard InChIKey | SBNLGJLMZOOKSR-SFTDATJTSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC@@HN(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Structural Characteristics and Chemical Properties

Structural Features

The structure of (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is characterized by several key features that contribute to its chemical behavior and utility in synthesis:

-

A pyrrolidine ring core with specific stereochemistry at positions 3 and 4

-

A tert-butyloxycarbonyl (Boc) protecting group attached to the pyrrolidine nitrogen

-

A benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen at position 3

-

A benzyl group also attached to the nitrogen at position 3

-

A hydroxyl group at position 4, which provides a handle for further functionalization

The stereochemical configuration (3S,4S) is particularly important for applications where stereoselectivity is critical, such as in the development of chiral pharmaceutical intermediates.

Physical and Chemical Properties

The physical and chemical properties of (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₀N₂O₅ |

| Molecular Weight | 426.5 g/mol |

| Physical State | Not specified in available literature |

| Stereochemistry | (3S,4S) configuration |

| Functional Groups | tert-butyloxycarbonyl, benzyl, benzyloxycarbonyl, hydroxyl |

| Reactivity Profile | Reactive at protected nitrogen positions and hydroxyl group |

The compound's reactivity is largely determined by its functional groups, particularly the protected nitrogen atoms and the hydroxyl group at position 4. The presence of both Boc and Cbz protecting groups on different nitrogen atoms provides opportunities for selective deprotection under different conditions, making the compound valuable in multistep synthetic routes.

Synthetic Applications

Role in Chemical Synthesis

(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in chemical synthesis, particularly in the context of pharmaceutical research and development. The compound's utility stems from its well-defined stereochemistry and the presence of multiple functional groups that can be selectively modified or deprotected.

The compound is particularly valuable as a building block in the synthesis of more complex molecules. Its stereochemically defined pyrrolidine core can serve as a scaffold for the development of various bioactive compounds, while the protecting groups (Boc and Cbz) allow for controlled reactivity at specific nitrogen positions .

Protecting Group Chemistry

One of the most significant aspects of (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate in synthetic chemistry is its use in protecting group strategies. The compound features two different protecting groups:

-

tert-Butyloxycarbonyl (Boc) Group: Attached to the pyrrolidine nitrogen, this group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride.

-

Benzyloxycarbonyl (Cbz) Group: Attached to the nitrogen at position 3, this group can be removed under different conditions, typically through catalytic hydrogenation.

This orthogonal protection strategy allows for selective deprotection of one nitrogen without affecting the other, enabling sequential modification of different parts of the molecule. This feature is particularly useful in multistep syntheses of complex molecules where controlled reactivity is essential.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, each with their own unique properties and applications. One such related compound is benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 246510-69-0) . The key differences between these compounds are summarized in the following table:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate | 708273-38-5 | C₂₄H₃₀N₂O₅ | 426.5 g/mol | Has benzyl and Cbz groups on N-3, hydroxyl at position 4 |

| benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | 246510-69-0 | C₁₈H₂₆N₂O₅ | 350.42 g/mol | Has only Boc group on N-3, hydroxymethyl at position 4 |

While both compounds maintain the same (3S,4S) stereochemistry of the pyrrolidine core, the different substitution patterns lead to distinct chemical properties and applications in synthesis .

Structure-Activity Relationships

The structural features of (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate directly influence its chemical behavior and utility in synthetic applications:

-

The stereochemistry at positions 3 and 4 (both S configuration) provides a specific spatial arrangement that is crucial for stereoselective synthesis applications.

-

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers protection while being selectively removable under acidic conditions.

-

The benzyloxycarbonyl (Cbz) protecting group on the nitrogen at position 3 provides orthogonal protection, removable under different conditions than the Boc group.

-

The hydroxyl group at position 4 serves as a functional handle for further transformations, such as oxidation, alkylation, or acylation.

-

The benzyl group at the nitrogen at position 3 contributes to the steric environment around this nitrogen, potentially influencing reactivity and selectivity in subsequent transformations .

Research Applications

Synthetic Methodology Development

Beyond its direct applications in pharmaceutical synthesis, (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate may also be valuable in the development and refinement of synthetic methodologies. The compound can serve as:

-

A model substrate for testing new reactions and conditions

-

A starting point for exploring selectivity in various transformations

-

A building block for the development of new synthetic routes to complex molecules

-

A substrate for investigating the influence of protecting groups on reactivity

These applications contribute to the advancement of synthetic organic chemistry more broadly, beyond the specific uses of the compound itself.

Chemical Reaction Profile

Stereochemical Considerations

The maintenance of stereochemical integrity at positions 3 and 4 of the pyrrolidine ring is a critical consideration in reactions involving (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate. The specific (3S,4S) configuration is essential for many applications, and reaction conditions must be carefully controlled to prevent epimerization or other stereochemical changes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume